Cas no 375859-33-9 (2-aminopent-4-ynamide hydrochloride)
2-aminopent-4-ynamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-aminopent-4-ynamide hydrochloride
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2-aminopent-4-ynamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A633895-10mg |
2-aminopent-4-ynamide hydrochloride |
375859-33-9 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A633895-50mg |
2-aminopent-4-ynamide hydrochloride |
375859-33-9 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | A633895-100mg |
2-aminopent-4-ynamide hydrochloride |
375859-33-9 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-118938-50mg |
2-aminopent-4-ynamide hydrochloride |
375859-33-9 | 95.0% | 50mg |
$200.0 | 2023-10-03 | |
| Enamine | EN300-118938-100mg |
2-aminopent-4-ynamide hydrochloride |
375859-33-9 | 95.0% | 100mg |
$298.0 | 2023-10-03 | |
| Enamine | EN300-118938-250mg |
2-aminopent-4-ynamide hydrochloride |
375859-33-9 | 95.0% | 250mg |
$425.0 | 2023-10-03 | |
| Enamine | EN300-118938-500mg |
2-aminopent-4-ynamide hydrochloride |
375859-33-9 | 95.0% | 500mg |
$668.0 | 2023-10-03 | |
| Enamine | EN300-118938-1000mg |
2-aminopent-4-ynamide hydrochloride |
375859-33-9 | 95.0% | 1000mg |
$857.0 | 2023-10-03 | |
| Enamine | EN300-118938-2500mg |
2-aminopent-4-ynamide hydrochloride |
375859-33-9 | 95.0% | 2500mg |
$1680.0 | 2023-10-03 | |
| Enamine | EN300-118938-5000mg |
2-aminopent-4-ynamide hydrochloride |
375859-33-9 | 95.0% | 5000mg |
$2485.0 | 2023-10-03 |
2-aminopent-4-ynamide hydrochloride Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-aminopent-4-ynamide hydrochloride
Professional Introduction to 2-Aminopent-4-ynamide Hydrochloride (CAS No: 375859-33-9)
2-Aminopent-4-ynamide hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 375859-33-9, this compound represents a unique structural motif that combines an amine group with a nitrile functionality, positioned on a pentyl backbone. This distinctive architecture makes it a promising candidate for various biochemical applications, particularly in the design of novel therapeutic agents.
The chemical structure of 2-aminopent-4-ynamide hydrochloride consists of a five-carbon chain, where the second carbon is substituted with an amino group (-NH₂) and the fourth carbon with a nitrile group (-CN). The hydrochloride salt form enhances its solubility in aqueous solutions, making it more amenable for biological assays and formulation development. This solubility profile is particularly advantageous for in vitro and in vivo studies, where effective compound delivery is critical.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring both amine and nitrile moieties. These functional groups are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrile group, in particular, has been associated with potent cytotoxic effects against various cancer cell lines. Researchers have hypothesized that the nitrile group may interact with biological targets such as enzymes or nucleic acids, leading to selective toxicity.
One of the most compelling aspects of 2-aminopent-4-ynamide hydrochloride is its potential as a scaffold for drug discovery. The pentyl chain provides a flexible alkyl backbone that can be modified to optimize pharmacokinetic properties, while the amine and nitrile groups serve as points for further derivatization. This modular design allows chemists to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, to enhance its therapeutic efficacy.
Recent studies have begun to uncover the mechanistic insights into how 2-aminopent-4-ynamide hydrochloride exerts its biological effects. For instance, preliminary in vitro assays suggest that this compound may inhibit specific enzymes involved in tumor proliferation. The amino group could potentially interact with active sites on enzymes like kinases or proteases, disrupting critical signaling pathways. Meanwhile, the nitrile group might undergo bioconversion to release reactive intermediates that induce oxidative stress in cancer cells.
The hydrochloride salt form of 2-aminopent-4-ynamide hydrochloride has also been investigated for its potential role in drug delivery systems. The salt form improves water solubility, which is essential for oral or parenteral administration. Additionally, the chloride ion may participate in ionic interactions within biological membranes, potentially enhancing cellular uptake. These properties make it an attractive candidate for formulation into novel drug products designed to target specific diseases.
In conclusion, 2-aminopent-4-ynamide hydrochloride (CAS No: 375859-33-9) represents a structurally intriguing compound with significant pharmaceutical promise. Its unique combination of functional groups—amine and nitrile—on a pentyl backbone positions it as a valuable scaffold for developing new therapeutic agents. Ongoing research continues to explore its mechanisms of action and potential applications in treating various diseases, particularly cancer. As our understanding of its pharmacological properties deepens, this compound is poised to play an important role in future drug discovery efforts.
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